molecular formula C9H9IN2 B577789 6-iodo-2,3-dimethyl-2H-indazole CAS No. 1234616-58-0

6-iodo-2,3-dimethyl-2H-indazole

Cat. No.: B577789
CAS No.: 1234616-58-0
M. Wt: 272.089
InChI Key: UKENDKYFSVCBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,3-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 6th position and two methyl groups at the 2nd and 3rd positions of the indazole ring. Indazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2,3-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodo-3,4-dimethylphenylhydrazine with suitable reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2,3-dimethyl-2H-indazole, while oxidation with potassium permanganate can produce 6-iodo-2,3-dimethylindazole-3-oxide .

Scientific Research Applications

6-Iodo-2,3-dimethyl-2H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: A basic indazole structure without any substituents.

    6-Bromo-2,3-dimethyl-2H-indazole: Similar to 6-iodo-2,3-dimethyl-2H-indazole but with a bromine atom instead of iodine.

    2,3-Dimethyl-2H-indazole: Lacks the halogen substituent at the 6th position.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other indazole derivatives. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

6-iodo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKENDKYFSVCBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725526
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-58-0
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.